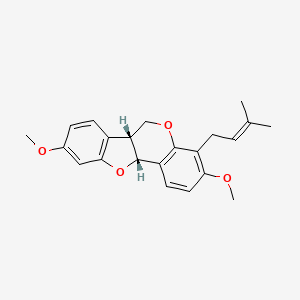
Bitucarpin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bitucarpin A is a natural product found in Bituminaria bituminosa with data available.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Effects
Bitucarpin A has demonstrated significant antiproliferative activity, particularly against neuroblastoma SH-SY5Y cells. In vitro studies have established an IC50 of approximately 0.2048 µg/mL, indicating its potent inhibitory effects on cell growth . The compound's ability to induce apoptosis in cancer cells has been linked to its influence on reactive oxygen species (ROS) production and mitochondrial dynamics, which are crucial for triggering apoptotic pathways .
Anticlastogenic Properties
This compound has been reported to exhibit anticlastogenic activity against genotoxic agents such as mitomycin C and bleomycin C. This property highlights its potential as a protective agent against DNA damage induced by chemical agents, making it a candidate for further research in chemoprevention strategies .
Table 1: Summary of Biological Activities of this compound
Eigenschaften
Molekularformel |
C22H24O4 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
(6aR,11aR)-3,9-dimethoxy-4-(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene |
InChI |
InChI=1S/C22H24O4/c1-13(2)5-7-16-19(24-4)10-9-17-21(16)25-12-18-15-8-6-14(23-3)11-20(15)26-22(17)18/h5-6,8-11,18,22H,7,12H2,1-4H3/t18-,22-/m0/s1 |
InChI-Schlüssel |
YOKYSHXYBLMBOT-AVRDEDQJSA-N |
Isomerische SMILES |
CC(=CCC1=C(C=CC2=C1OC[C@@H]3[C@H]2OC4=C3C=CC(=C4)OC)OC)C |
Kanonische SMILES |
CC(=CCC1=C(C=CC2=C1OCC3C2OC4=C3C=CC(=C4)OC)OC)C |
Synonyme |
bitucarpin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















